molecular formula C10H8N4 B13623116 4-(3-amino-1H-pyrazol-5-yl)benzonitrile

4-(3-amino-1H-pyrazol-5-yl)benzonitrile

Cat. No.: B13623116
M. Wt: 184.20 g/mol
InChI Key: ZBETZXHARMBOSF-UHFFFAOYSA-N
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Description

4-(3-amino-1H-pyrazol-5-yl)benzonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 3-position and a benzonitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-amino-1H-pyrazol-5-yl)benzonitrile typically involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. One-pot multicomponent reactions (MCRs) are often employed, utilizing catalysts such as alumina–silica-supported MnO2 in water . The reaction conditions are generally mild, with the process being carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of green solvents and recyclable catalysts is emphasized to ensure environmentally friendly processes. Heterogeneous catalytic systems and ligand-free systems are also explored to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-(3-amino-1H-pyrazol-5-yl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts such as palladium and copper . Reaction conditions vary depending on the desired transformation but often involve mild temperatures and aqueous media.

Major Products

The major products formed from these reactions include pyrazolo[1,5-a]pyrimidines and other condensed heterocyclic systems .

Scientific Research Applications

4-(3-amino-1H-pyrazol-5-yl)benzonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-amino-1H-pyrazol-5-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as p38MAPK and various kinases . The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-amino-1H-pyrazol-5-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both the amino and nitrile groups on the pyrazole ring enhances its versatility in synthetic and medicinal chemistry applications.

Properties

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

4-(3-amino-1H-pyrazol-5-yl)benzonitrile

InChI

InChI=1S/C10H8N4/c11-6-7-1-3-8(4-2-7)9-5-10(12)14-13-9/h1-5H,(H3,12,13,14)

InChI Key

ZBETZXHARMBOSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=NN2)N

Origin of Product

United States

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